2-Methoxy-5-nitropyridine
Overview
Description
2-Methoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
2-Methoxy-5-nitropyridine is primarily used in the synthesis of pyrrolopyridones . These compounds are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways, which regulate cell growth, differentiation, metabolism, and migration .
Mode of Action
As a potential protein tyrosine kinase inhibitor, it likely interacts with the atp-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts the signal transduction pathways, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those regulated by protein tyrosine kinases. These include pathways involved in cell growth, differentiation, metabolism, and migration . By inhibiting protein tyrosine kinases, this compound can potentially disrupt these pathways, leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. As a potential protein tyrosine kinase inhibitor, its primary effect would likely be the disruption of signal transduction pathways, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolopyridones. These pyrrolopyridones are known to inhibit protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within cells, making this compound a valuable tool in studying these pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . This can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of protein tyrosine kinases, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of protein tyrosine kinases and associated cellular processes . Excessive doses of this compound can result in toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety of this compound in biochemical and pharmacological applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic settings.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target proteins and exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyridine typically involves nitration of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Methoxy-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitropyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitropyridine
- 2-Chloro-5-nitropyridine
- 2-Methoxypyridine
- 2-Nitropyridine
Comparison: 2-Methoxy-5-nitropyridine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Hydroxy-5-nitropyridine, the methoxy group in this compound makes it less polar and potentially more lipophilic, affecting its solubility and interaction with biological membranes .
Properties
IUPAC Name |
2-methoxy-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLOZFIOAEYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202868 | |
Record name | 2-Methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-92-4 | |
Record name | 6-Methoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5446-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the basicity order of aqueous dipolar aprotic solvents in relation to 2-Methoxy-5-nitropyridine?
A: The alkaline hydrolysis of this compound is significantly influenced by the basicity of the solvent environment. Research has established a specific order of basicity for various aqueous dipolar aprotic solvents, with Hexamethylphosphoramide and Dimethyl sulfoxide exhibiting the highest basicity, followed by Tetramethylurea, Dimethylformamide, Pyridine, Sulfolane, Acetonitrile, and finally Dioxane []. This order is primarily attributed to the hydrogen-bonding capacity of each solvent. Understanding this order is crucial as it directly affects the rate of hydrolysis of this compound in these solvents. []
Q2: How does Pyridine's behavior differ from other dipolar aprotic solvents in reactions involving this compound?
A: Unlike other dipolar aprotic solvents, Pyridine demonstrates a unique behavior in reactions with this compound. While most solvents influence the reaction rate based on their basicity, Pyridine acts as a direct nucleophilic catalyst []. This means Pyridine actively participates in the reaction mechanism, directly interacting with this compound to facilitate the substitution reaction. This catalytic behavior sets it apart from other solvents in the series.
Q3: Can this compound be used as a starting material for synthesizing other compounds?
A: Yes, this compound serves as a valuable starting material in organic synthesis, particularly for creating diverse 2,5-disubstituted pyridine derivatives []. The reactivity of the nitro group and the methoxy group allows for various transformations. For example, it can undergo amination reactions in the presence of liquid ammonia and potassium permanganate to yield 2-Amino-6-methoxyl-3-nitropyridine []. This versatility makes it a useful building block in the development of new compounds with potentially valuable properties.
Q4: Are there specific analytical techniques used to study this compound?
A: While the provided research doesn't delve into specific analytical methods for this compound, it highlights the use of ¹H NMR spectroscopy to assess the purity of related compounds []. This suggests that ¹H NMR, a common technique for structural characterization, is likely applicable to this compound as well. Additionally, considering its reactivity, techniques like UV-Vis spectroscopy to monitor reaction kinetics and perhaps mass spectrometry for product identification could be relevant in studying its chemistry.
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